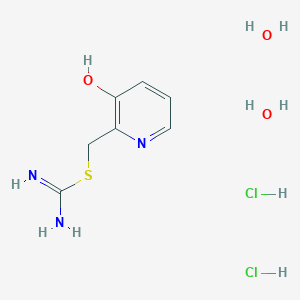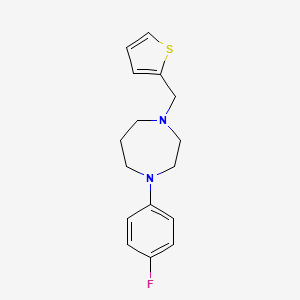
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that likely exhibits significant pharmacological or chemical properties due to its structural features. Compounds with similar structures have been synthesized and analyzed for their molecular, physical, and chemical properties to understand their potential applications in various fields.
Synthesis Analysis
Compounds similar to N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide are synthesized through reactions involving precursor amine and carboxylic acid or their derivatives. For instance, derivatives of naproxen, a well-known anti-inflammatory drug, have been prepared by reactions between specific amines and naproxen in high yield, fully characterized via spectroscopic methods such as 1H, 13C NMR, UV, IR, and mass spectrometry (Manolov et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds with diphenylpropyl and methoxyphenyl groups has been analyzed using various spectroscopic techniques. X-ray crystallography, for example, provides detailed insights into the conformation and geometry of the molecules, highlighting the cis-diketo conformations and the effects of specific substituents on the overall molecular structure (Emsley et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents, leading to the formation of new bonds or functional groups. For example, lithiated derivatives of certain compounds have been used in conjugate addition reactions with cinnamoyl derivatives, demonstrating the role of stereochemistry in chemical reactivity (Gaul & Seebach, 2002).
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-28-23-15-12-20(13-16-23)14-17-25(27)26-19-18-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,15-16,24H,14,17-19H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSGNJTUSYWXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)
![N-(2-ethylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5401579.png)




![1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)
![1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)



![N-(2,6-diethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401626.png)

![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5401648.png)